molecular formula C11H17ClN2O B8606148 4-Benzyloxybutanamidine hydrochloride CAS No. 85173-92-8

4-Benzyloxybutanamidine hydrochloride

Cat. No.: B8606148
CAS No.: 85173-92-8
M. Wt: 228.72 g/mol
InChI Key: WGRPLQHUIKFCPO-UHFFFAOYSA-N
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Description

4-Benzyloxybutanamidine hydrochloride is an amidine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to a four-carbon butanamidine backbone, with a hydrochloride salt enhancing its stability and solubility. Amidines are nitrogen-containing compounds with broad applications in medicinal chemistry, including enzyme inhibition and receptor modulation .

Properties

CAS No.

85173-92-8

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

4-phenylmethoxybutanimidamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H3,12,13);1H

InChI Key

WGRPLQHUIKFCPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=N)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-benzyloxybutanamidine hydrochloride with pharmacologically relevant amidines, benzyloxy derivatives, and hydrochloride salts, based on structural and functional similarities.

Structural Analogs in the Amidine Family

a) 4-(Benzyloxy)benzimidamide Hydrochloride (CAS 57928-60-6)
  • Structure : Features a benzyloxy group attached to a benzene ring linked to an imidamide (NH₂C=NH) moiety, forming a hydrochloride salt.
  • Key Differences : Unlike 4-benzyloxybutanamidine, this compound lacks the aliphatic butanamidine chain, instead incorporating an aromatic imidamide group. This structural variation may reduce flexibility and alter binding affinity in biological systems .
  • Applications : Used in synthetic intermediates for kinase inhibitors due to its planar aromatic system.
b) 4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)
  • Structure: Contains a butanoic acid chain with a 3-aminophenyl group and a hydrochloride salt.
  • Key Differences : The carboxylic acid group replaces the amidine, significantly altering polarity and reactivity. This compound is more hydrophilic, favoring applications in peptide synthesis .

Hydrochloride Salts with Benzyl or Aromatic Moieties

a) Benzydamine Hydrochloride
  • Structure : A benzindazole derivative with a tertiary amine and benzyl group.
  • Key Differences : Benzydamine’s indazole ring and tertiary amine confer anti-inflammatory properties, unlike 4-benzyloxybutanamidine’s amidine group, which may target different pathways .
b) Memantine Hydrochloride
  • Structure : A polycyclic amine with adamantane-like rigidity.
  • Key Differences : Memantine’s bulky hydrophobic structure contrasts sharply with 4-benzyloxybutanamidine’s linear chain, explaining its use as an NMDA receptor antagonist in Alzheimer’s disease .

Physicochemical Properties and Toxicity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Toxicity Notes
4-Benzyloxybutanamidine HCl C₁₁H₁₇ClN₂O ~228.7 Amidine, Benzyloxy, HCl High (ionic) Limited data; handle cautiously
4-(Benzyloxy)benzimidamide HCl C₁₄H₁₅ClN₂O 270.74 Imidamide, Benzyloxy, HCl Moderate Used in controlled synthesis
Benzydamine HCl C₁₉H₂₃ClN₂O 345.86 Indazole, Tertiary amine, HCl High Known anti-inflammatory agent

Notes:

  • Amidines like 4-benzyloxybutanamidine exhibit higher basicity (pKa ~11) compared to carboxylic acids (pKa ~4–5) due to protonation at the amidine nitrogen .
  • Toxicity data for 4-benzyloxybutanamidine are scarce; structurally related compounds (e.g., 4-(bromomethyl)benzaldehyde) emphasize the need for cautious handling due to unstudied toxicological profiles .

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